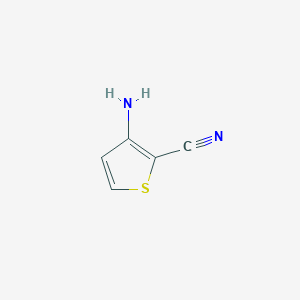

3-Aminothiophene-2-carbonitrile

Descripción general

Descripción

“3-Aminothiophene-2-carbonitrile” is a chemical compound with the CAS Number: 56489-05-5 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Aminothiophene-2-carbonitrile is C5H4N2S . Its average mass is 124.164 Da and its monoisotopic mass is 124.009521 Da .

Chemical Reactions Analysis

3-Aminothiophene-2-carbonitrile can participate in various chemical reactions. For instance, it can be used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

3-Aminothiophene-2-carbonitrile is a solid substance at room temperature . Its molecular weight is 125.17 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, including 3-Aminothiophene-2-carbonitrile, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives, including 3-Aminothiophene-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, including 3-Aminothiophene-2-carbonitrile, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmaceutical Products

Methyl-3-aminothiophene-2-carboxylate (matc), a derivative of 3-Aminothiophene-2-carbonitrile, is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

Solvent-Free Synthesis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst was studied . This method has advantages in terms of short reaction time and facile conditions .

High-Speed Vibration Milling (HSVM)

HSVM is a mechanical technique which is widely used for the grinding of minerals into fine grain, and in the preparation or modification of inorganic solids . The application of HSVM to the Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene, has been reported .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Aminothiophene-2-carbonitrile is a potential class of biologically active compounds . It has been reported that it can be used to prepare Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 plays a significant role in malignant solid tumors or blood cancers (such as acute myeloid leukemia, bladder epithelial cancer, breast cancer, colon cancer, lung cancer, pancreatic cancer, melanoma), autoimmune diseases (such as systemic lupus erythematosus, psoriasis arthritis), and inflammatory responses .

Mode of Action

It’s known that the compound interacts with its targets, such as hpk1, to exert its effects . The interaction between 3-Aminothiophene-2-carbonitrile and its targets may result in changes that lead to the inhibition of the target, thereby exerting its therapeutic effects .

Biochemical Pathways

Given its potential role as an hpk1 inhibitor, it may affect pathways related to cell proliferation, differentiation, and survival

Result of Action

As a potential hpk1 inhibitor, it may have effects on cell proliferation, differentiation, and survival

Action Environment

The action, efficacy, and stability of 3-Aminothiophene-2-carbonitrile can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. Additionally, external factors such as storage conditions can also affect the stability of the compound

Propiedades

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

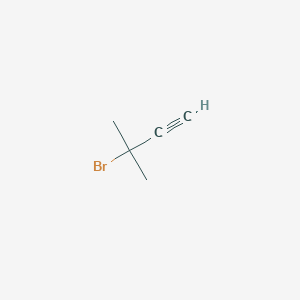

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-aminothiophene-2-carbonitrile a valuable building block in organic synthesis?

A1: 3-Aminothiophene-2-carbonitrile possesses both a nucleophilic amino group and an electrophilic nitrile group, making it a versatile intermediate for constructing diverse heterocyclic compounds. For instance, it readily reacts with 2,5-dimethoxytetrahydrofuran to form a pyrrole ring, ultimately leading to the synthesis of pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines [].

Q2: How can 3-Aminothiophene-2-carbonitrile be used to synthesize thieno[3,2-d]pyrimidines?

A2: Research demonstrates a convenient approach to synthesize substituted thieno[3,2-d]pyrimidines starting from 3-aminothiophene-2-carbonitrile. The process involves reacting substituted α-acetylenic nitriles with mercaptoacetonitrile, which undergoes conjugate addition and subsequent annulation to form substituted 3-aminothiophene-2-carbonitriles. These intermediates can then be further derivatized to yield various 2,4,6-trisubstituted thieno[3,2-d]pyrimidines [].

Q3: Are there other heterocyclic systems that can be accessed using 3-Aminothiophene-2-carbonitrile as a starting material?

A3: Yes, beyond thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, 3-aminothiophene-2-carbonitrile can be utilized to synthesize other heterocycles. A notable example is its reaction with 5-substituted cyclohexane-1,3-diones, which leads to the formation of 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives, including 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-8-ols []. This highlights the versatility of this compound in accessing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)